molecular formula C14H15N3S B14156507 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine CAS No. 893730-86-4

4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B14156507
CAS No.: 893730-86-4
M. Wt: 257.36 g/mol
InChI Key: CDKFUNIZNNFLAW-UHFFFAOYSA-N
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Description

4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 1,2,5-trimethylindole with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran (THF). The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,5-Trimethylindol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of three methyl groups on the indole ring, which can significantly affect its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other indole derivatives .

Properties

CAS No.

893730-86-4

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

4-(1,2,5-trimethylindol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N3S/c1-8-4-5-12-10(6-8)13(9(2)17(12)3)11-7-18-14(15)16-11/h4-7H,1-3H3,(H2,15,16)

InChI Key

CDKFUNIZNNFLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CSC(=N3)N)C)C

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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